molecular formula C15H24N2O3 B12178978 1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

Cat. No.: B12178978
M. Wt: 280.36 g/mol
InChI Key: KAHPNLALOAEZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methoxyphenoxy group, a methylpiperazinyl group, and a propanol backbone, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves a multi-step process. One common method includes the reaction of 3-methoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with 4-methylpiperazine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-1-ol: Similar structure but with a different position of the hydroxyl group.

    1-(3-Methoxyphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

1-(3-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

1-(3-methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C15H24N2O3/c1-16-6-8-17(9-7-16)11-13(18)12-20-15-5-3-4-14(10-15)19-2/h3-5,10,13,18H,6-9,11-12H2,1-2H3

InChI Key

KAHPNLALOAEZQW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(COC2=CC=CC(=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.